
Isotretinoin
Overview
Description
Isotretinoin (13-cis-retinoic acid) is a synthetic retinoid derived from vitamin A and is the most effective systemic treatment for severe, recalcitrant nodular acne . It exerts therapeutic effects by normalizing follicular hyperproliferation, reducing sebum production by up to 90%, and inhibiting Cutibacterium acnes colonization .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing tretinoin involves the hydrolysis of vitamin A acetate under alkaline conditions to obtain vitamin A. This is followed by an oxidation reaction using ruthenium chloride in an oxygen atmosphere, catalyzed by triphenylphosphine in an ionic liquid, to yield tretinoin . Another method involves a stereospecific synthesis process using substituted triphenyl phosphine salt and beta-formyl crotonic acid as raw materials. This process includes a Wittig reaction under alkaline conditions, followed by isomerization using a palladium or rhodium compound to obtain tretinoin with the desired configuration .
Industrial Production Methods
Industrial production of tretinoin typically follows the synthetic routes mentioned above, with a focus on optimizing reaction conditions to achieve high yields and purity. The process involves careful control of reaction parameters such as temperature, pH, and catalyst concentration to ensure the efficient conversion of raw materials to tretinoin .
Chemical Reactions Analysis
Types of Reactions
Tretinoin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly sensitive to photochemical and oxidative degradation, which can affect its stability and efficacy .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of tretinoin include alkaline solutions for hydrolysis, ruthenium chloride for oxidation, and palladium or rhodium compounds for isomerization . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity.
Major Products Formed
The major product formed from the synthesis of tretinoin is all-trans retinoic acid. During its degradation, tretinoin can form various by-products, including isotretinoin and other retinoid compounds .
Scientific Research Applications
Approved Indications
Isotretinoin is primarily approved for:
- Severe Recalcitrant Acne : Particularly nodular acne unresponsive to other treatments.
Off-Label Indications
The compound is also utilized for various off-label applications:
- Moderate Acne : Increasingly used for less severe forms of acne.
- Cutaneous T-cell Lymphomas : Demonstrated efficacy in certain skin cancers.
- Neuroblastoma : Investigated for its potential in pediatric oncology.
- Rosacea and Folliculitis : Effective in treating inflammatory skin conditions.
- Prevention of Squamous Cell Carcinoma : Used in high-risk patients .
Case Study 1: Acne Treatment
A retrospective analysis of 20 studies involving 1,500 patients indicated that this compound significantly improved acne symptoms, with a notable reduction in depressive symptoms among patients undergoing treatment. The standardized mean difference in depression scores was -0.33 (95% CI -0.51 to -0.15), suggesting a positive impact on mental health during treatment .
Case Study 2: Off-Label Use in Skin Cancer
A cohort study evaluated the effectiveness of this compound in treating cutaneous T-cell lymphomas. Patients receiving this compound showed a marked reduction in tumor size and improved quality of life metrics compared to those receiving standard therapies alone.
Safety and Monitoring
While this compound is effective, it is associated with several potential side effects:
- Teratogenicity : High risk during pregnancy necessitates strict contraceptive measures for women of childbearing age.
- Psychiatric Effects : Some studies suggest a correlation with increased depression risk; however, recent analyses indicate that improvements in depressive symptoms may occur alongside treatment .
- Gastrointestinal Issues : There are concerns regarding inflammatory bowel disease; however, evidence remains inconclusive regarding a direct causal relationship .
Data Table: Indications and Efficacy
Indication | Type | Efficacy Level | Notes |
---|---|---|---|
Severe Recalcitrant Acne | FDA Approved | High | Standard treatment protocol |
Moderate Acne | Off-label | Moderate | Increasingly common use |
Cutaneous T-cell Lymphoma | Off-label | High | Effective in specific cases |
Neuroblastoma | Off-label | Variable | Under investigation |
Rosacea | Off-label | Moderate | Benefits noted but requires further study |
Squamous Cell Carcinoma Prevention | Off-label | High | Used in high-risk populations |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Other Retinoids
Structural and Functional Differences
- Isotretinoin vs. Tretinoin: this compound is a geometric isomer of tretinoin (all-trans-retinoic acid). While tretinoin is primarily used topically for mild-moderate acne, this compound is administered orally for severe cases due to its systemic effects on sebocyte apoptosis and sebum suppression .
- 4-oxo-isotretinoin: This metabolite of this compound contributes to its teratogenic effects, with trough blood concentrations (610–791 ng/mL) exceeding those of this compound (132–196 ng/mL) during therapy .
Comparison with Non-Retinoid Acne Treatments
Antibiotics (e.g., Minocycline)
- Efficacy: Antibiotics are effective for inflammatory acne but lack this compound’s durable remission rates (85% post-treatment success for this compound vs. frequent relapses with antibiotics) .
- Safety: Antibiotics pose risks of bacterial resistance (reported in 60% of long-term users) and gastrointestinal disturbances, whereas this compound avoids resistance but has broader systemic effects .
Topical Agents (e.g., Azelaic Acid)
- Efficacy: Topical agents like azelaic acid are less effective for severe acne, with studies showing this compound reduces >90% of severe lesions compared to 40–60% with topicals .
- Safety: Topicals cause mild irritation, avoiding this compound’s teratogenicity but lacking its transformative results .
Psychiatric Risk Profile Compared to Other Treatments
Studies conflict on this compound’s psychiatric risks:
- No Increased Risk: Large cohort studies (n = 400,000+) found standardized incidence ratios for suicide attempts were lower during this compound therapy than in the general population . antibiotics .
- Contradictory Evidence: FDA data (1982–2004) linked this compound to 4,992 psychiatric adverse events, including 192 suicide attempts, ranking it 4th among drugs associated with depression .
Teratogenicity in the Context of Retinoid Class
This compound’s teratogenicity surpasses other retinoids due to its systemic use and metabolite activity:
- 4-oxo-isotretinoin: Induces cranial neural crest cell apoptosis in animal models, causing craniofacial and cardiovascular malformations at clinically relevant concentrations .
- Topical Retinoids: Minimal systemic absorption (e.g., tretinoin) reduces teratogenic risk, making them safer for childbearing-age patients .
Ongoing Development of Safer Retinoid-like Compounds
Research aims to synthesize retinoid analogs with reduced teratogenicity while retaining efficacy:
- HODHBt: A non-retinoid compound with similar transcriptional effects to this compound, tested in HIV latency studies .
- Gene Targets: ACSBG1 and BCAT2 modulation could reduce sebum synthesis (like this compound) without triggering apoptosis pathways linked to teratogenicity .
Biological Activity
Isotretinoin, a derivative of vitamin A, is primarily used in the treatment of severe acne. Its biological activity encompasses a range of cellular and molecular mechanisms that contribute to its efficacy and associated side effects. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.
1. Sebocyte Apoptosis and Sebum Production Reduction
this compound induces apoptosis in sebocytes, the cells responsible for sebum production. This process is crucial for its effectiveness in treating acne. Research indicates that this compound's ability to induce cell death in sebocytes is independent of retinoic acid receptor (RAR) activation, suggesting alternative pathways are involved .
2. Autophagy Activation
Recent studies have shown that this compound activates autophagy in sebocytes, leading to sebosuppression. This mechanism may enhance the drug's effectiveness by reducing the size and activity of sebaceous glands .
3. Gene Regulation
this compound influences various gene regulatory pathways. It upregulates p53, a tumor suppressor gene that plays a role in apoptosis and cellular stress responses, while also suppressing pathways related to insulin-like growth factor (IGF) signaling . This modulation can lead to reduced comedogenesis (formation of acne lesions) and decreased sebum production.
Pharmacokinetics
This compound is typically administered orally and has a half-life of approximately 20 hours. Peak plasma concentrations are reached within 2-4 hours post-administration . Its absorption is significantly enhanced when taken with a high-fat meal, which can affect the bioavailability of different formulations.
Parameter | Value |
---|---|
Half-life | ~20 hours |
Peak plasma concentration | 74-511 ng/mL (1-4 hours post-dose) |
Bioavailability | Increased with high-fat meals |
Clinical Studies and Case Reports
1. Efficacy in Acne Treatment
Numerous studies support this compound's efficacy in treating severe acne. A systematic review indicated that this compound not only reduces acne lesions but also leads to significant improvements in quality of life for patients suffering from severe forms of acne .
2. Neuropsychiatric Effects
Concerns regarding this compound's potential neuropsychiatric side effects have been documented. While some studies suggest a link between this compound and conditions such as depression or anxiety, others indicate that these associations may not be causative . A large case-control study found no significant increase in inflammatory bowel disease (IBD) risk associated with this compound usage, although some individual cases have raised concerns about its safety profile .
Case Study: Inflammatory Bowel Disease (IBD)
A notable case-control study analyzed the relationship between this compound use and IBD. The study included 2159 IBD cases matched with 43,180 controls, revealing no significant association between this compound exposure and IBD risk, with an adjusted relative risk (RR) close to 1 for both ulcerative colitis (UC) and Crohn's disease (CD) . However, it was noted that prolonged exposure could increase risk factors for UC.
Summary of Findings
- Apoptosis Induction : this compound effectively induces apoptosis in sebocytes, reducing sebum production.
- Autophagy Activation : Enhances sebocyte turnover and contributes to acne treatment.
- Gene Regulation : Modulates pathways linked to cell survival and proliferation.
- Safety Profile : While generally considered safe, ongoing vigilance is necessary regarding potential neuropsychiatric effects and gastrointestinal risks.
Q & A
Basic Research Questions
Q. How can researchers systematically design a literature review to evaluate isotretinoin's efficacy and safety?
- Methodological Answer : Use structured frameworks like PICOT (Population, Intervention, Comparison, Outcome, Timeframe) to define scope. Conduct searches across PubMed, Cochrane, and Embase using MeSH terms (e.g., "this compound," "acne vulgaris," "adverse effects") and Boolean operators. Include gray literature via Google Scholar and manual citation tracking. Screen studies using PRISMA guidelines to ensure transparency and reduce selection bias .
Q. What are best practices for designing prospective cohort studies to monitor this compound-related adverse effects?
- Methodological Answer : Implement stratified sampling to account for variables like age, dosage, and comorbidities. Use validated electronic questionnaires (translated and pre-tested) to collect data on dermatological, psychiatric, and systemic outcomes. Ensure longitudinal follow-up via phone, in-person visits, or digital platforms to track compliance and side effects over time .
Q. How should baseline mental health assessments be integrated into this compound clinical trials?
- Methodological Answer : Use standardized tools (e.g., PHQ-9 for depression) during screening. Establish referral pathways to mental health specialists for participants with preexisting conditions. Document shared decision-making processes in consent forms and monitor outcomes using validated scales at regular intervals .
Advanced Research Questions
Q. How can contradictory findings on this compound’s association with depression be resolved in meta-analyses?
- Methodological Answer : Apply subgroup analyses to differentiate retrospective vs. prospective studies, as retrospective designs often overestimate risk (e.g., pooled RR = 1.39 vs. RR = 0.85 in prospective studies). Use random-effects models to account for heterogeneity (I² > 75%) and sensitivity analyses to adjust for confounding variables like acne severity or concurrent therapies .
Q. What statistical approaches are optimal for analyzing this compound’s long-term impact on inflammatory bowel disease (IBD)?
- Methodological Answer : Conduct nationwide case-control studies with multivariable-adjusted logistic regression to control for confounders (e.g., tetracycline use, comorbidities). Calculate odds ratios (OR) with 95% CIs, adjusting for lag periods (e.g., 5-year exposure window). Validate findings using sensitivity analyses to exclude misclassified diagnoses .
Q. How should subgroup heterogeneity be addressed in randomized controlled trials (RCTs) evaluating this compound’s chemopreventive effects?
- Methodological Answer : Pre-stratify randomization by factors like smoking status (current vs. never smokers) and tumor histology. Use Cox proportional hazards models to assess treatment-by-subgroup interactions (e.g., HR = 4.39 for mortality in current smokers). Report interactions with caution, emphasizing post hoc exploratory nature and need for validation .
Q. What is the evidence for reducing laboratory monitoring frequency during this compound therapy?
- Methodological Answer : Meta-analyze lipid and hepatic function data (e.g., mean triglyceride levels = 119.98 mg/dL during therapy) to show that mean changes rarely exceed clinical thresholds. Use weighted means and 99% CIs to quantify risk, supporting less frequent testing (e.g., baseline + 8-week intervals) in standard-risk cohorts .
Q. Key Considerations for Research Design
- Data Contradictions : Retrospective studies may inflate risk estimates due to recall bias; prioritize RCTs or prospective cohorts for causal inference .
- Ethical Frameworks : Incorporate mental health crisis protocols (e.g., Patient Reminder Cards) and ensure GP involvement in adverse event reporting .
- Reporting Standards : Follow CONSORT for RCTs and STROBE for observational studies. Include detailed experimental protocols in supplementary materials to enable replication .
Properties
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGAZHPCJJPHSC-YCNIQYBTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Record name | tretinoin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tretinoin | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13497-05-7 (hydrochloride salt) | |
Record name | Tretinoin [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7021239 | |
Record name | Retinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | all-trans-Retinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
<0.1 g/100 mL | |
Record name | Tretinoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00755 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Tretinoin binds to alpha, beta, and gamma retinoic acid receptors (RARs). RAR-alpha and RAR-beta have been associated with the development of acute promyelocytic leukemia and squamous cell cancers, respectively. RAR-gamma is associated with retinoid effects on mucocutaneous tissues and bone. Although the exact mechanism of action of tretinoin is unknown, current evidence suggests that the effectiveness of tretinoin in acne is due primarily to its ability to modify abnormal follicular keratinization. Comedones form in follicles with an excess of keratinized epithelial cells. Tretinoin promotes detachment of cornified cells and the enhanced shedding of corneocytes from the follicle. By increasing the mitotic activity of follicular epithelia, tretinoin also increases the turnover rate of thin, loosely-adherent corneocytes. Through these actions, the comedo contents are extruded and the formation of the microcomedo, the precursor lesion of acne vulgaris, is reduced. Tretinoin is not a cytolytic agent but instead induces cytodifferentiation and decreased proliferation of APL cells in culture and in vivo. When Tretinoin is given systemically to APL patients, tretinoin treatment produces an initial maturation of the primitive promyelocytes derived from the leukemic clone, followed by a repopulation of the bone marrow and peripheral blood by normal, polyclonal hematopoietic cells in patients achieving complete remission (CR). The exact mechanism of action of tretinoin in APL is unknown. | |
Record name | Tretinoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00755 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
302-79-4, 97950-17-9 | |
Record name | Retinoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=302-79-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tretinoin [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-Retinoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097950179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tretinoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00755 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | tretinoin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759631 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Retinoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122758 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Retinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tretinoin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRETINOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5688UTC01R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | all-trans-Retinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
181 °C | |
Record name | Tretinoin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00755 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | all-trans-Retinoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001852 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.